molecular formula C8H5BrF5N B1459743 4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline CAS No. 1805938-42-4

4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline

Cat. No.: B1459743
CAS No.: 1805938-42-4
M. Wt: 290.03 g/mol
InChI Key: OJPNRMBTCLKYRJ-UHFFFAOYSA-N
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Description

4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-6-4(7(10)11)1-3(15)2-5(6)8(12,13)14/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNRMBTCLKYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination of 3-(difluoromethyl)-5-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Formation of substituted aniline derivatives.

    Oxidation Reactions: Formation of nitro or nitroso compounds.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The presence of halogen atoms and fluorinated groups enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 3-(Difluoromethyl)-5-(trifluoromethyl)aniline
  • 4-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)aniline

Uniqueness

4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline is unique due to the combination of bromine, difluoromethyl, and trifluoromethyl groups on the aniline ring. This unique structure imparts specific chemical properties, such as increased reactivity and stability, making it valuable in various chemical and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline
Reactant of Route 2
4-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline

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